molecular formula C7H11Cl2N3O2 B13595261 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylicaciddihydrochloride

Cat. No.: B13595261
M. Wt: 240.08 g/mol
InChI Key: MBQLLNDNRPMYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is a chemical compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrazine derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride
  • 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]diazepine carboxylates
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)6-5-1-2-9-10(5)4-3-8-6;;/h1-2,6,8H,3-4H2,(H,11,12);2*1H

InChI Key

MBQLLNDNRPMYIP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=N2)C(N1)C(=O)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.